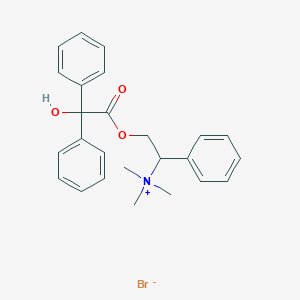
(alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide benzilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide benzilate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicine, biotechnology, and environmental science. This compound is also known as benzyltrimethylammonium bromide benzilate or BTAB, and it is a quaternary ammonium salt that belongs to the class of benzylated quaternary ammonium compounds.
Mechanism Of Action
The mechanism of action of (alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide benzilate is based on its ability to interact with the cell membrane. The positively charged quaternary ammonium group of BTAB interacts with the negatively charged phospholipid head groups of the membrane, causing disruption of the membrane structure. This leads to the release of intracellular contents and ultimately cell death.
Biochemical And Physiological Effects
The biochemical and physiological effects of (alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide benzilate are dependent on the concentration of the compound and the type of cell or tissue being studied. At low concentrations, BTAB has been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi. At higher concentrations, it can cause cell death and tissue damage. Additionally, BTAB has been shown to have an effect on the activity of some enzymes, such as acetylcholinesterase.
Advantages And Limitations For Lab Experiments
The advantages of using (alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide benzilate in laboratory experiments include its ability to disrupt cell membranes, making it a valuable tool in the study of cell death and apoptosis. Additionally, its surfactant properties make it useful in the preparation of liposomes and microemulsions. However, the limitations of using BTAB include its potential toxicity and the need for caution when handling and disposing of the compound.
Future Directions
There are several future directions for the study of (alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide benzilate. One area of research is in the development of new antimicrobial agents based on the structure of BTAB. Another direction is in the study of the compound's effect on different types of cells and tissues, as well as its potential use in drug delivery systems. Additionally, further research is needed to determine the long-term effects of exposure to BTAB and its potential impact on the environment.
In conclusion, (alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide benzilate is a valuable tool in scientific research due to its unique properties and potential applications. Its ability to disrupt cell membranes and its surfactant properties make it useful in various fields, including biotechnology and environmental science. However, caution must be taken when handling and disposing of the compound due to its potential toxicity. Future research will continue to explore the potential applications and limitations of (alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide benzilate.
Synthesis Methods
The synthesis of (alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide benzilate involves the reaction between benzyl chloride and trimethylamine in the presence of sodium hydroxide. The resulting product is then treated with bromine to obtain the final compound. This method is relatively simple and efficient, making it a popular choice for the synthesis of BTAB.
Scientific Research Applications
The unique properties of (alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide benzilate make it a valuable tool in various scientific research applications. One of the most significant applications of BTAB is in the field of biotechnology, where it is used as a surfactant and a cationic detergent. It is also used in the purification of proteins and nucleic acids, as well as in the preparation of liposomes and microemulsions.
properties
CAS RN |
101674-29-7 |
|---|---|
Product Name |
(alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide benzilate |
Molecular Formula |
C25H28BrNO3 |
Molecular Weight |
470.4 g/mol |
IUPAC Name |
[2-(2-hydroxy-2,2-diphenylacetyl)oxy-1-phenylethyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C25H28NO3.BrH/c1-26(2,3)23(20-13-7-4-8-14-20)19-29-24(27)25(28,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18,23,28H,19H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
BCYDBPGWMVRSJM-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)C(COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3=CC=CC=C3.[Br-] |
Canonical SMILES |
C[N+](C)(C)C(COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3=CC=CC=C3.[Br-] |
synonyms |
(alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide benzilate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



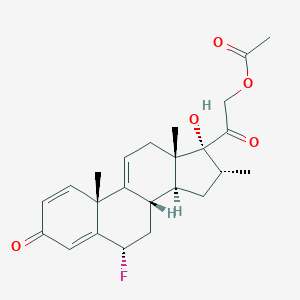


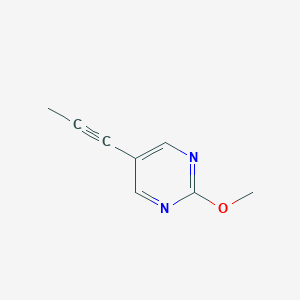
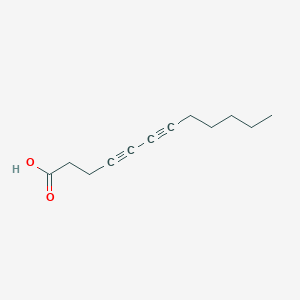
![Ethyl benzo[d]thiazole-5-carboxylate](/img/structure/B10830.png)

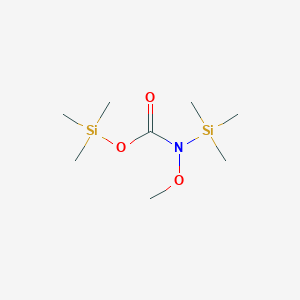
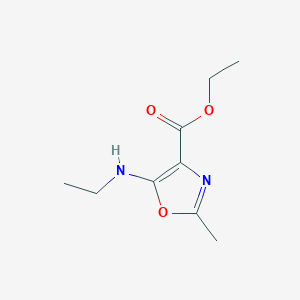
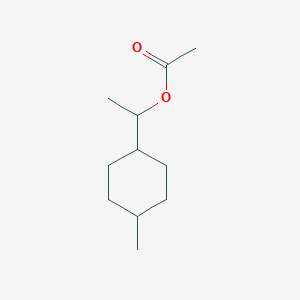
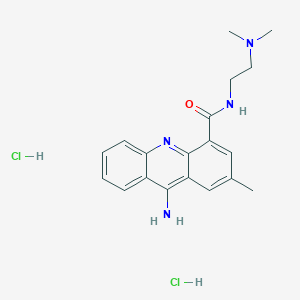

![Benzo[D]oxazol-2-ylmethanamine](/img/structure/B10846.png)
